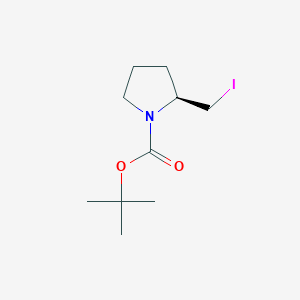

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 338945-22-5) is a chiral pyrrolidine derivative with a tert-butyl ester protecting group and an iodomethyl substituent at the 2-position of the pyrrolidine ring . Its IUPAC name is tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the preparation of stereoselective drugs and heterocyclic compounds. The tert-butyl ester group enhances stability during synthetic processes, while the iodomethyl moiety facilitates nucleophilic substitution or cross-coupling reactions, making it valuable in organic synthesis .

Properties

IUPAC Name |

tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCETXLFSWJGTAZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462079 | |

| Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338945-22-5 | |

| Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where triphenylphosphine (PPh₃) and iodine (I₂) generate a phosphonium iodide intermediate. This intermediate facilitates the displacement of the hydroxyl group in BOC-L-Prolinol by iodide, yielding the desired iodomethyl derivative. The stereochemical integrity of the starting material’s (S)-configuration is preserved due to the cyclic structure of the pyrrolidine ring, which restricts inversion during the SN₂ process.

Typical Reaction Setup

- Substrate : BOC-L-Prolinol (1 equiv)

- Reagents : I₂ (1.2 equiv), PPh₃ (1.5 equiv)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Duration : 2–4 hours

Workup and Purification

Post-reaction, the mixture is quenched with a saturated sodium bicarbonate solution to neutralize excess iodine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethyl acetate/petroleum ether) affords the product as a pale yellow solid.

Yield : ~90% (reported in large-scale syntheses).

Alternative Methodologies and Comparative Analysis

While the Appel reaction remains the primary method, alternative strategies for introducing the iodomethyl group have been explored in related pyrrolidine syntheses.

Mitsunobu Reaction with Trimethylsilyl Iodide

In some cases, the Mitsunobu reaction—using diethyl azodicarboxylate (DEAD) and trimethylsilyl iodide (TMSI)—has been employed to convert alcohols to iodides. However, this method is less common due to the higher cost of reagents and challenges in removing byproducts.

Two-Step Tosylation-Iodide Displacement

A two-step protocol involving tosylation of the alcohol followed by nucleophilic displacement with sodium iodide (NaI) in acetone has been reported for analogous compounds. While this method offers moderate yields (70–80%), it introduces additional purification steps.

Applications in Organic Synthesis

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a versatile intermediate:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ester functional group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include alcohols or amines.

Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Synthetic Applications

Organic Synthesis : The compound is primarily used as an intermediate in the synthesis of various pyrrolidine derivatives. It can undergo nucleophilic substitution reactions due to the presence of the iodomethyl group, which acts as a good leaving group. This property facilitates the formation of new carbon-nucleophile bonds, making it a valuable tool in constructing complex organic molecules.

Reaction Pathways

- Nucleophilic Substitution Reactions : The iodomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions : Although less common, the compound can participate in oxidation and reduction processes, expanding its utility in synthetic pathways.

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits notable biological activities, primarily due to its reactivity as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biomolecules, allowing for modifications that can alter their functions.

Case Studies

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific kinases involved in cancer progression, suggesting potential applications in anticancer drug development.

- Protein-Ligand Interactions : Studies utilizing surface plasmon resonance technology have shown that the compound binds with high affinity to certain receptors, paving the way for targeted therapies.

Applications in Drug Development

The compound's ability to modify biological targets makes it a candidate for developing new therapeutic agents. Its applications include:

- Synthesis of Bioactive Molecules : It serves as a starting material for synthesizing pharmaceuticals with potential anti-inflammatory and analgesic properties.

- Mechanistic Studies : The compound is used in studies examining enzyme mechanisms and protein-ligand interactions, providing insights into drug design and efficacy.

Mechanism of Action

The mechanism of action of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomers

The R-enantiomer (CAS: 1260610-71-6) shares identical functional groups but differs in stereochemistry at the 2-position. Both isomers exhibit similar reactivity but are critical for enantioselective synthesis. Safety data for the R-isomer indicate hazards such as skin/eye irritation (Category 2) and respiratory toxicity (Category 3), suggesting analogous risks for the S-isomer without explicit data .

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | 338945-22-5 | 1260610-71-6 |

| Purity | Not specified | 95% |

| Safety Hazards | Likely similar to R-isomer | Skin/Eye irritation, Respiratory toxicity |

Functional Group Variations in Pyrrolidine Derivatives

Several pyrrolidine-1-carboxylic acid tert-butyl esters with different substituents have been reported:

(a) (S)-4-Oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester

- Key Features : Contains a thiazolidine-3-carbonyl group and a 4-oxo-pyrrolidone ring.

- Synthesis : Prepared via a one-pot reaction involving N-Boc-4-oxo-L-proline, cysteamine hydrochloride, and formaldehyde, yielding the product in high efficiency .

- Application : Used in drug intermediate synthesis, leveraging the thiazolidine moiety for heterocyclic diversification .

(b) (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1311314-44-9)

- Key Features : Substituted with a sulfanylmethyl-ethylamine group.

- Reactivity: The amino and thioether groups enable participation in Michael additions or metal-catalyzed reactions.

- Applications : Likely used in peptide mimetics or chelating agents .

(c) (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353960-19-6)

Thermal Stability and Degradation Pathways

Studies on tert-butyl ester-containing polymers (e.g., poly(methyl methacrylate)) reveal that thermal decomposition of tert-butyl esters occurs via two pathways:

Oxidative degradation (dominant in methyl methacrylate-based polymers, activation energy: ~125 kJ/mol).

Thermolytic cleavage (releasing isobutylene and forming carboxylic acids or cyclic anhydrides, activation energy: ~116 kJ/mol) .

While direct data for (S)-2-iodomethyl-pyrrolidine derivatives are lacking, the tert-butyl ester group in the compound is expected to follow similar thermolytic mechanisms, influencing storage and reaction conditions .

Biological Activity

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative notable for its unique structural features, including an iodomethyl group and a tert-butyl ester functional group. This compound has garnered attention in various fields of chemistry and biology due to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOI

- CAS Number : 338945-22-5

- Molecular Weight : 292.15 g/mol

The presence of the iodomethyl group enhances the electrophilic properties of the compound, making it a useful intermediate in organic synthesis and biological studies.

The biological activity of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various biological targets. The iodomethyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins, enzymes, or receptors. This interaction can modulate the activity of these biomolecules, leading to diverse biological effects, including inhibition or activation of enzymatic pathways.

Applications in Research

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool for studying enzyme mechanisms and pathways in cellular biology.

- Antimicrobial Properties : As a precursor for compounds like prodigiosin, (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has demonstrated notable antimicrobial activity. Prodigiosin is known for its effectiveness against various bacterial strains.

- Therapeutic Potential : The compound's derivatives are being explored for potential applications in treating diseases due to their ability to interact effectively with biological systems. These interactions may lead to the development of new therapeutic agents .

Study 1: Inhibition of Influenza Virus Neuraminidase

A study focused on novel amino acid inhibitors demonstrated that compounds structurally related to (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exhibited significant inhibitory activity against influenza virus neuraminidase. The mechanism involved the formation of stable complexes with the enzyme, leading to reduced viral replication .

Study 2: Interaction with Metal Ions

Another research highlighted the compound's ability to form stable complexes with metal ions, which could enhance its biological efficacy. These interactions were studied using various spectroscopic techniques to elucidate binding affinities and stability constants .

Summary of Biological Activities

Q & A

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

- Analysis :

- ANOVA : Compare yields/purity across batches to identify outliers.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading) to optimize reproducibility .

Safety & Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.